molecular formula C16H20FNO4 B8259215 (2R,4S)-1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-2-carboxylic acid

(2R,4S)-1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-2-carboxylic acid

Cat. No.: B8259215
M. Wt: 309.33 g/mol
InChI Key: PVOQYAPBCIRRJJ-DGCLKSJQSA-N
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Description

(2R,4S)-1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorinated aromatic compound.

    Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced to protect the amino group during subsequent reactions. This is usually achieved using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic ring or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogenated compounds and strong bases or acids can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R,4S)-1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (2R,4S)-1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    (2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid: Similar structure but lacks the fluorine atom.

    (2R,4S)-1-(tert-butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-2-carboxylic acid: Contains a chlorine atom instead of fluorine.

    (2R,4S)-1-(tert-butoxycarbonyl)-4-(4-methylphenyl)pyrrolidine-2-carboxylic acid: Contains a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in (2R,4S)-1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-2-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs and potentially more suitable for certain applications .

Properties

IUPAC Name

(2R,4S)-4-(4-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO4/c1-16(2,3)22-15(21)18-9-11(8-13(18)14(19)20)10-4-6-12(17)7-5-10/h4-7,11,13H,8-9H2,1-3H3,(H,19,20)/t11-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOQYAPBCIRRJJ-DGCLKSJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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